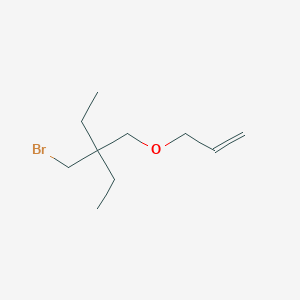
3-((Allyloxy)methyl)-3-(bromomethyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is an organic compound with the molecular formula C8H15BrO It is a brominated derivative of butane, featuring both an allyloxy and a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-ethyl-1-(prop-2-en-1-yloxy)butane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The allyloxy group can be oxidized to form epoxides or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the major products.
Oxidation: Epoxides and diols are common products.
Aplicaciones Científicas De Investigación
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromomethyl and allyloxy groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-2-methylpropane: Similar in structure but lacks the allyloxy group.
2-bromo-2-methylbutane: Similar but with different alkyl substituents.
1-(bromomethyl)-2-(prop-2-en-1-yl)benzene: Contains a benzene ring instead of an alkyl chain.
Uniqueness
2-(bromomethyl)-2-ethyl-1-(prop-2-en-1-yloxy)butane is unique due to the presence of both a bromomethyl and an allyloxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-(prop-2-enoxymethyl)pentane |
InChI |
InChI=1S/C10H19BrO/c1-4-7-12-9-10(5-2,6-3)8-11/h4H,1,5-9H2,2-3H3 |
Clave InChI |
AUHSAUJPGMJARQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(COCC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methylpyrido[4,3-d]pyrimidin-5-amine](/img/structure/B13529777.png)
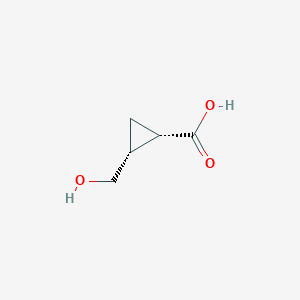

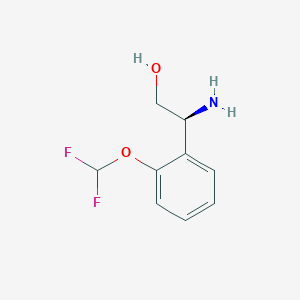
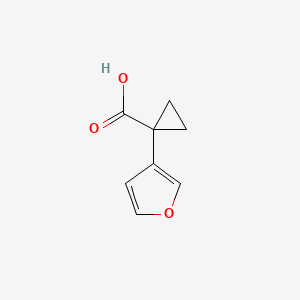
![7-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13529806.png)
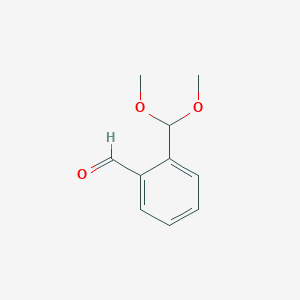


![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)


